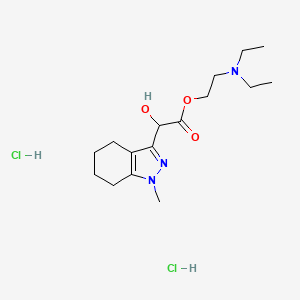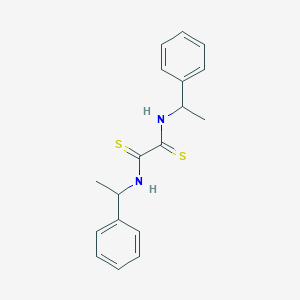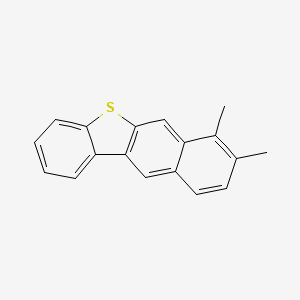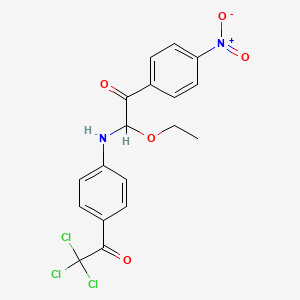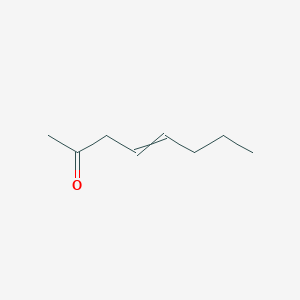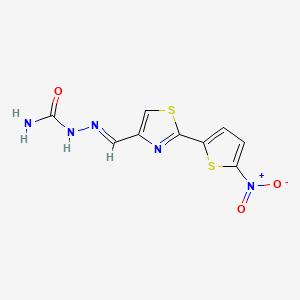
2-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)hydrazinecarboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring and a nitro-substituted thiophene ring, making it an interesting subject for chemical research and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)hydrazinecarboxamide typically involves the condensation of 5-nitro-2-thiophenecarboxaldehyde with thiosemicarbazide under acidic conditions. The reaction is usually carried out in ethanol or methanol as a solvent, with the addition of a catalytic amount of acetic acid to facilitate the condensation reaction. The product is then purified through recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while electrophilic substitution could introduce various functional groups onto the thiazole or thiophene rings .
科学的研究の応用
2-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)hydrazinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
作用機序
The mechanism of action of 2-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)hydrazinecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazole and thiophene rings may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors .
類似化合物との比較
Similar Compounds
- 2-[(5-Nitro-2-thienyl)methylene]hydrazinecarboxamide
- (2E)-N-Butyl-2-[(5-nitro-2-thienyl)methylene]hydrazinecarboxamide
- 2-Hydroxyethyl (2E)-2-[(5-nitro-2-thienyl)methylene]hydrazinecarboxylate
Uniqueness
2-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)hydrazinecarboxamide is unique due to the presence of both a thiazole and a nitro-substituted thiophene ring in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
31898-38-1 |
|---|---|
分子式 |
C9H7N5O3S2 |
分子量 |
297.3 g/mol |
IUPAC名 |
[(E)-[2-(5-nitrothiophen-2-yl)-1,3-thiazol-4-yl]methylideneamino]urea |
InChI |
InChI=1S/C9H7N5O3S2/c10-9(15)13-11-3-5-4-18-8(12-5)6-1-2-7(19-6)14(16)17/h1-4H,(H3,10,13,15)/b11-3+ |
InChIキー |
CHCDWQYVKUUPAZ-QDEBKDIKSA-N |
異性体SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C2=NC(=CS2)/C=N/NC(=O)N |
正規SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C2=NC(=CS2)C=NNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



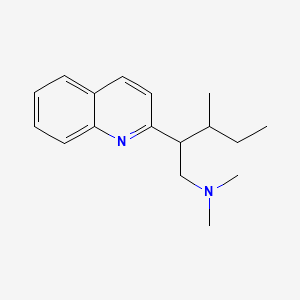
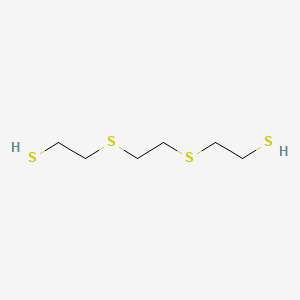
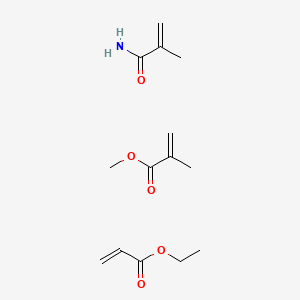
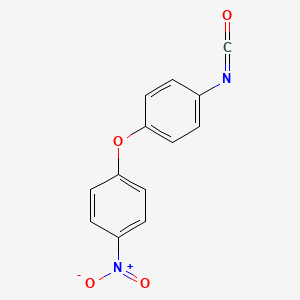
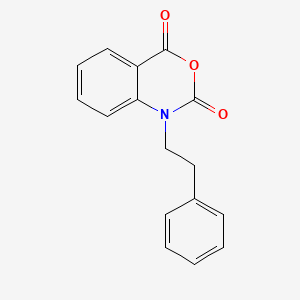
![[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid](/img/structure/B14690095.png)
![nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene](/img/structure/B14690099.png)
